3-[(3-TOLUIDINOCARBONYL)AMINO]BENZOIC ACID
Description
3-[(3-TOLUIDINOCARBONYL)AMINO]BENZOIC ACID is a benzoic acid derivative featuring a urea-like linkage where the amino group is substituted with a 3-toluidine (meta-methylaniline) moiety. The structure comprises a benzoic acid backbone with a carbamoyl group at the 3-position, further connected to a 3-methylphenyl group via an amide bond.
Properties
IUPAC Name |
3-[(3-methylphenyl)carbamoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-4-2-6-12(8-10)16-15(20)17-13-7-3-5-11(9-13)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZXTQQEMXSNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-TOLUIDINOCARBONYL)AMINO]BENZOIC ACID typically involves the reaction of 3-aminobenzoic acid with 3-toluidine in the presence of a coupling agent. The reaction conditions often include the use of solvents such as acetone or chloroform, and the process may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[(3-TOLUIDINOCARBONYL)AMINO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-[(3-TOLUIDINOCARBONYL)AMINO]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-TOLUIDINOCARBONYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-{[3-(3-PHENYLPROPANAMIDO)PHENYL]CARBAMOYL}BENZOIC ACID
3-[(6-BROMO-4-PHENYLQUINAZOLIN-2-YL)AMINO]BENZOIC ACID
- Molecular Formula : C₂₁H₁₄BrN₃O₂
- Key Features: The bromo-quinazolinyl substituent adds a planar heterocyclic ring, likely improving π-π stacking interactions.
3-[[[[(2,4-DICHLOROPHENOXY)ACETYL]AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID
- Molecular Formula : C₁₆H₁₂Cl₂N₂O₄S
- Key Features: The dichlorophenoxy-thioxomethyl group introduces electronegative atoms (Cl, S), which may enhance binding to metal ions or biological targets. Such groups are common in herbicides or antimicrobial agents .
3-[(1H-1,2,4-TRIAZOL-5-YLCARBONYL)AMINO]-BENZOIC ACID
2-[(3-CHLOROPHENYL)CARBAMOYL]BENZOIC ACID
- Molecular Formula: C₁₄H₁₀ClNO₃
- Such derivatives are explored in drug intermediates .
Comparative Data Table
Research Findings and Implications
Impact of Substituents on Bioactivity :
- Halogenated derivatives (e.g., bromo in , chloro in ) exhibit enhanced electrophilicity, favoring interactions with biological nucleophiles like cysteine residues in enzymes.
- Heterocyclic groups (quinazoline , triazole ) improve metabolic stability and target affinity, critical for drug development.
Thioxomethyl and triazole groups () introduce sulfur or nitrogen lone pairs, enabling coordination with metal ions, as seen in Schiff base metal complexes .
Synthetic Considerations :
- Carbamoyl and amide linkages (common in all compounds) are typically synthesized via carbodiimide-mediated coupling, ensuring structural fidelity .
Biological Activity
3-[(3-Toluidinocarbonyl)amino]benzoic acid, a derivative of aminobenzoic acid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to p-aminobenzoic acid (PABA), which is known for various biological roles, including its involvement in folate metabolism and as an antibacterial agent. This article reviews the biological activity of 3-[(3-toluidinocarbonyl)amino]benzoic acid, focusing on its mechanisms of action, binding affinities, and potential therapeutic applications.
Chemical Structure and Properties
The compound 3-[(3-toluidinocarbonyl)amino]benzoic acid can be described by the following structural formula:
This compound features a benzoic acid moiety with a toluidine substituent that may influence its biological interactions.
Research indicates that 3-[(3-toluidinocarbonyl)amino]benzoic acid exhibits significant binding affinities to various biological targets. Interaction studies have focused on its mechanisms of action within biological systems, particularly its role as an inhibitor of cholinesterase enzymes, which are crucial for neurotransmission.
Binding Affinity Studies
Recent studies have demonstrated that derivatives similar to 3-[(3-toluidinocarbonyl)amino]benzoic acid possess notable inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, the inhibition constants for structurally related compounds ranged from 0.10 μM to 5.10 μM, indicating strong potential as therapeutic agents against conditions like Alzheimer's disease .
Antimicrobial Properties
The compound exhibits antimicrobial activity, particularly against Gram-positive bacteria. In vitro studies have shown that it can inhibit the growth of strains such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) for these bacteria was reported at approximately 0.09 mmol/L . Furthermore, it has been suggested that the compound's activity is enhanced in combination with other antibiotics, demonstrating synergistic effects against resistant strains .
Cholinesterase Inhibition
The cholinesterase inhibition profile of 3-[(3-toluidinocarbonyl)amino]benzoic acid indicates its potential utility in treating neurodegenerative disorders. The structure-activity relationship (SAR) studies suggest that modifications to the amino and carboxylic groups significantly influence its inhibitory potency against AChE and BChE .
Study on Antibacterial Activity
A study conducted on various aminobenzoic acid derivatives highlighted the antibacterial efficacy of 3-[(3-toluidinocarbonyl)amino]benzoic acid. The research utilized molecular docking techniques to predict binding interactions with bacterial histidine kinases, which are critical for bacterial signaling pathways. The binding free energy calculations indicated favorable interactions, supporting the compound's potential as an antibacterial agent .
| Compound | MIC (mmol/L) | Target Bacteria |
|---|---|---|
| 3-[(3-Toluidinocarbonyl)amino]benzoic acid | 0.09 | Staphylococcus aureus |
| Other Aminobenzoic Derivatives | Varies | Various Gram-positive |
Cholinesterase Inhibition Study
In another research effort, the cholinesterase inhibition properties were assessed using a series of synthesized derivatives. The study found that certain modifications to the benzoic acid structure significantly enhanced AChE inhibition, with some compounds achieving IC50 values as low as 7.49 µM compared to standard inhibitors like donepezil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
